Product packaging for 3-(Aminomethyl)-2-hydroxy-2-methylpentanal(Cat. No.:)

3-(Aminomethyl)-2-hydroxy-2-methylpentanal

Cat. No.: B13156657
M. Wt: 145.20 g/mol
InChI Key: YKYQGHKYVJIPLK-UHFFFAOYSA-N
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Description

Overview of Alpha-Hydroxy-Beta-Amino Aldehyde Structural Class

The alpha-hydroxy-beta-amino aldehyde structural motif, as exemplified by 3-(Aminomethyl)-2-hydroxy-2-methylpentanal, is a particularly noteworthy subclass of chiral scaffolds. The juxtaposition of a hydroxyl group alpha to an aldehyde and an amino group on the beta-carbon creates a rich chemical playground. The aldehyde serves as a versatile handle for a wide array of transformations, including carbon-carbon bond formations and reductions. The alpha-hydroxy group can direct stereoselective reactions and participate in hydrogen bonding, influencing the conformation and reactivity of the molecule. The beta-amino group introduces a site for peptide coupling, derivatization, and the introduction of nitrogen-containing functionalities, which are prevalent in biologically active compounds.

Historical Context of Amino Aldehyde Stability and Synthetic Challenges

Historically, the synthetic utility of amino aldehydes has been hampered by their inherent instability. The presence of both an electrophilic aldehyde and a nucleophilic amine within the same molecule can lead to self-condensation, racemization at the alpha-carbon, and other undesired side reactions. bldpharm.com Early attempts to utilize these compounds were often met with low yields and loss of stereochemical integrity. acs.org This instability necessitated the development of robust protecting group strategies and carefully controlled reaction conditions to harness their synthetic potential. The development of methods to synthesize and handle these valuable intermediates without significant degradation or epimerization remains an active area of research.

Rationale for Comprehensive Investigation of this compound

The specific structure of this compound presents a compelling case for in-depth investigation. The presence of a quaternary center at the beta-position, substituted with both a methyl and an aminomethyl group, introduces a unique steric and electronic environment. This structural feature could impart enhanced stability compared to simpler amino aldehydes and offer novel stereochemical control in subsequent transformations. A thorough understanding of its synthesis, properties, and reactivity would expand the toolbox of synthetic chemists, providing a novel and valuable building block for the construction of complex molecules with diverse applications.

Chemical Compound Information

Compound Name
This compound
2-hydroxy-3-methylpentanal
Formaldehyde (B43269)
Ammonia

Physicochemical Data for this compound

PropertyValue
CAS Number 1537597-71-9
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
SMILES CCC(CN)C(C)(O)C=O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B13156657 3-(Aminomethyl)-2-hydroxy-2-methylpentanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(aminomethyl)-2-hydroxy-2-methylpentanal

InChI

InChI=1S/C7H15NO2/c1-3-6(4-8)7(2,10)5-9/h5-6,10H,3-4,8H2,1-2H3

InChI Key

YKYQGHKYVJIPLK-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C)(C=O)O

Origin of Product

United States

Advanced Methodologies for the Stereoselective Synthesis of 3 Aminomethyl 2 Hydroxy 2 Methylpentanal

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. ias.ac.inamazonaws.com For 3-(Aminomethyl)-2-hydroxy-2-methylpentanal (Target Molecule 1 ), the core structure is an α-hydroxy-β-amino aldehyde. The key stereochemical challenge lies in the relationship between the tertiary alcohol at C2 and the stereocenter at C3.

Several logical disconnections can be proposed for Target Molecule 1 :

C3-C4 Bond Disconnection (Aldol-type reaction): A primary disconnection can be made at the C3-C4 bond. This disconnection suggests an aldol-type addition of an enolate derived from a protected α-amino aldehyde to propanal. This strategy focuses on forming the carbon backbone and setting the stereochemistry at C3 and C2 simultaneously.

C2-C3 Bond Disconnection (Mannich-type reaction): An alternative disconnection across the C2-C3 bond points towards a Mannich-type reaction. wisc.edu This would involve the reaction of a suitable enolate of a 2-hydroxy-2-methylpentanal precursor with an electrophilic source of the "CH₂NH₂" group.

C-N Bond Disconnection (Amination): Disconnecting the carbon-nitrogen bond suggests the introduction of the amino group onto a pre-formed carbon skeleton. This could be achieved via methods such as the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated aldehyde precursor or the amination of a suitable precursor bearing a leaving group at the C3-methyl position. nih.gov

Functional Group Interconversion (FGI): The aldehyde functionality can be viewed as the result of a late-stage oxidation of a primary alcohol, which might offer milder reaction conditions and prevent side reactions associated with aldehydes. Similarly, the amine can be derived from the reduction of a nitro or azide (B81097) group. ias.ac.in

These disconnections reveal that key intermediates in the synthesis would likely be α-amino aldehydes, α-hydroxy ketones, or α,β-unsaturated aldehydes. The subsequent sections will explore synthetic methodologies that address the stereoselective formation of these crucial substructures.

Enantioselective and Diastereoselective Synthetic Routes

Achieving high levels of stereocontrol is paramount in the synthesis of molecules with multiple stereocenters. The following subsections outline prominent strategies for the enantioselective and diastereoselective synthesis of this compound and related structures.

One effective strategy to establish the C2 hydroxyl stereocenter is through the asymmetric reduction of a prochiral ketone precursor, such as a 3-(aminomethyl)-2-oxo-2-methylpentanal derivative. Biocatalysis, employing enzymes like alcohol dehydrogenases (ADHs), offers a powerful method for the stereoselective reduction of ketones. nih.gov These enzymes can deliver hydride from a cofactor (NAD(P)H) to one face of the carbonyl group, leading to high enantiomeric excess in the resulting secondary alcohol. nih.gov For a tertiary alcohol like the one in the target molecule, this strategy is not directly applicable.

However, a related approach could involve the asymmetric reduction of a precursor like an α-keto ester, followed by methylation. More directly, the stereoselective reduction of a 1,2-diketone precursor could be catalyzed by enzymes such as the R-selective 2,3-butanediol (B46004) dehydrogenase from B. clausii, which is known to asymmetrically reduce prochiral 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org

Precursor TypeAsymmetric Reduction MethodKey Features
Prochiral KetoneAlcohol Dehydrogenase (ADH)High enantioselectivity, mild reaction conditions.
1,2-DiketoneButanediol DehydrogenaseR-selective reduction to α-hydroxy ketones. rsc.org
α-Keto EsterChemo- or Biocatalytic HydrogenationAccess to chiral α-hydroxy esters as versatile intermediates.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com

In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to a carboxylic acid precursor to form a chiral imide. wikipedia.org Stereoselective alkylation or aldol (B89426) condensation of the enolate derived from this imide can be used to construct the carbon framework and introduce the required stereocenters.

For instance, an N-acyloxazolidinone derived from pentanoic acid could undergo diastereoselective α-methylation and subsequent hydroxylation. The resulting α-hydroxy-α-methyl intermediate could then be elaborated to introduce the β-aminomethyl group. The steric hindrance provided by the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus controlling the absolute stereochemistry. wikipedia.org

Key Steps in a Chiral Auxiliary Approach:

Attachment: Covalent bonding of the chiral auxiliary to the substrate.

Stereodirecting Reaction: A reaction (e.g., alkylation, aldol addition) whose stereochemical course is controlled by the auxiliary.

Removal: Cleavage of the auxiliary to reveal the enantiomerically enriched product. numberanalytics.com

In recent decades, organocatalysis and transition-metal catalysis have emerged as powerful tools for asymmetric synthesis. acs.org These methods often provide direct access to chiral molecules with high efficiency and stereoselectivity.

Organocatalysis: The Mannich reaction, which forms a carbon-carbon bond between an enol(ate) and an imine, is a cornerstone for synthesizing β-amino carbonyl compounds. wisc.edu Proline and its derivatives are highly effective organocatalysts for the asymmetric Mannich reaction between aldehydes and imines. wisc.eduhilarispublisher.com For the synthesis of the target molecule, an organocatalytic aminomethylation of an aldehyde like 2-hydroxy-2-methylpentanal could be envisioned. wisc.edu This approach can generate β-amino aldehydes, which are valuable building blocks. wisc.edu

Furthermore, the direct catalytic asymmetric α-amination of aldehydes using azodicarboxylates as the nitrogen source, catalyzed by proline, provides α-amino aldehydes in excellent yields and enantioselectivities. nih.govnih.gov This intermediate could then be further elaborated.

Transition Metal Catalysis: Transition-metal-catalyzed reactions offer complementary strategies. For example, palladium-catalyzed asymmetric allylic alkylation of enolates can be used to generate α-tertiary hydroxyaldehydes, which represent a key structural motif of the target molecule. nih.gov Additionally, the enantioselective coupling of α-aminoalkyl fragments, mediated by transition metals, has become a powerful C-C bond-forming strategy for constructing chiral alkylamines. acs.org A combination of chiral aldehyde catalysis with transition metals has also been shown to be effective for the enantioselective α-allylic alkylation of amino acid esters. nih.gov

Catalytic SystemReaction TypeKey Advantage
L-ProlineMannich ReactionDirect formation of β-amino aldehydes with high enantioselectivity. wisc.edu
Diarylprolinol Silyl EthersMichael AdditionSynthesis of chiral quaternary amino acids from oxazolones. unibo.itacs.org
Zinc-ProPhenolAldol ReactionDirect asymmetric synthesis of β-hydroxy-α-amino esters. acs.org
Palladium/Chiral LigandAllylic AlkylationCatalytic asymmetric synthesis of α-tertiary hydroxyaldehydes. nih.gov

The aldol reaction is a powerful method for C-C bond formation that creates a β-hydroxy carbonyl moiety, a central feature of the target molecule. pharmacy180.com The direct catalytic asymmetric aldol reaction between glycine (B1666218) Schiff bases (acting as glycine enolate equivalents) and aldehydes is a highly effective route to β-hydroxy-α-amino esters. acs.orgnih.gov This reaction assembles the 1,2-aminoalcohol functionality while forming a new C-C bond and creating two vicinal stereocenters. nih.gov

Organocatalytic approaches using L-proline or its derivatives can catalyze the direct asymmetric aldol reaction of α-amino aldehydes with other aldehydes, affording anti-β-hydroxy-α-amino aldehydes with high diastereoselectivity and enantioselectivity. acs.orgnih.gov The stereochemical outcome (syn vs. anti) of aldol reactions is highly dependent on the geometry of the enolate (E vs. Z) and the nature of the catalyst and reaction conditions, often explained by Zimmerman-Traxler-type transition state models. pharmacy180.com Boron enolates, for example, often lead to greater diastereoselectivity due to the shorter boron-oxygen bonds, which amplify steric interactions in the transition state. pharmacy180.com

A potential route to an intermediate for this compound could involve a diastereoselective aldol addition between an enolate of a protected 3-aminopropanal (B1211446) derivative and 2-butanone, followed by further functional group manipulations.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edunih.gov The twelve principles of green chemistry provide a framework for achieving this goal. msu.eduresearchgate.net

Applying these principles to the synthesis of this compound suggests several strategic considerations:

Prevention (Principle 1): Designing synthetic routes that minimize waste generation is preferable to treating waste after it has been created. msu.edu

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu Addition reactions, such as the aldol and Mannich reactions discussed, are inherently more atom-economical than substitution or elimination reactions.

Less Hazardous Chemical Syntheses (Principle 3): Synthetic methods should, whenever practicable, use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.com

Catalysis (Principle 9): Catalytic reagents (especially organocatalysts and biocatalysts) are superior to stoichiometric reagents. msu.edu The organocatalytic routes described in section 2.2.3 are excellent examples, as they avoid the use of toxic heavy metals and often proceed under mild conditions with low catalyst loadings.

Design for Energy Efficiency (Principle 6): Many modern catalytic reactions can be run at ambient temperature and pressure, reducing the energy requirements of the synthesis. nih.gov

Use of Renewable Feedstocks (Principle 7): Exploring starting materials derived from renewable resources can enhance the sustainability of the synthesis. nih.gov

By prioritizing catalytic methods, minimizing the use of protecting groups (reducing derivatives, Principle 8), and choosing safer solvents (Principle 5), the synthesis of this compound can be designed to be more environmentally benign. msu.edu

Solvent-Free Reactions and Green Solvent Applications

The reduction or replacement of volatile organic solvents is a cornerstone of green chemistry, aimed at minimizing environmental impact and improving process safety. mgesjournals.com

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent an ideal green chemistry approach. These reactions are often conducted by grinding solid reactants together or by heating a mixture of reactants without any solvent. bas.bg For a potential synthesis of this compound, a one-pot multicomponent condensation reaction under solvent-free conditions could be envisioned. bas.bg This approach offers advantages such as high efficiency, straightforward workup, and environmental benignancy. bas.bg

Green Solvent Applications: When a solvent is necessary, green alternatives to conventional volatile organic compounds are preferred. These alternatives include water, supercritical fluids, and Natural Deep Eutectic Solvents (NADES). mgesjournals.comresearchgate.net NADES, formed from abundant natural compounds like sugars, amino acids, and organic acids, are particularly promising. researchgate.net They are biodegradable, have negligible volatility, and possess a high solubilizing power for both polar and non-polar compounds. researchgate.net A key advantage is the potential for solvent recycling and recovery, further enhancing the sustainability of the process. researchgate.net

For the synthesis of amino alcohol derivatives, water is an excellent green solvent. Visible-light photoredox catalysis has been used for the synthesis of 1,2-amino alcohols in water at room temperature, offering a mild and effective method starting from readily available materials. rsc.org

Solvent TypeExamplesAdvantages in SynthesisDisadvantages/Challenges
Conventional Organic SolventsToluene, Dichloromethane, THFHigh solubility for many organic reactants.Volatile, often toxic, flammable, environmentally persistent.
Green Solvents (Water)H₂ONon-toxic, non-flammable, inexpensive, environmentally benign. rsc.orgPoor solubility for non-polar reactants, potential for side reactions (hydrolysis).
Green Solvents (NADES)Choline chloride:Urea, Fructose:GlucoseBiodegradable, low volatility, high solubilization power, sustainable sourcing. researchgate.netHigher viscosity, potential for reactant degradation at high temperatures.
Solvent-FreeN/AEliminates solvent waste, reduces purification steps, often faster reaction rates. bas.bgLimited to certain reaction types, potential for poor mixing and heat transfer.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of byproducts and waste. wikipedia.orgprimescholars.com

Strategies for Maximizing Atom Economy:

Addition Reactions: Reactions such as Diels-Alder and hydroformylation are inherently atom-economical as they involve the direct combination of reactants to form the product with no other molecules being produced. primescholars.comnumberanalytics.com

Catalytic Reactions: Using catalytic reagents instead of stoichiometric ones significantly reduces waste, as the catalyst is used in small amounts and can be recycled. numberanalytics.com Catalytic hydrogenation, for instance, is a highly atom-efficient process. primescholars.com

Reducing Derivatives: Minimizing the use of protecting groups and other temporary modifications can reduce the number of synthetic steps and the amount of waste generated. numberanalytics.com

A high-yielding process can still have poor atom economy if it generates significant byproducts. wikipedia.org For example, the Wittig reaction is known for high yields but poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. wikipedia.org Therefore, designing syntheses that are both high-yielding and atom-economical is crucial for waste minimization. europeannualconferences.comalliedacademies.org

Reaction TypePrincipleAtom Economy (%)Example Application
Addition (e.g., Hydroformylation)All reactant atoms are incorporated into the product.100% (Ideal)Alkene + CO + H₂ → Aldehyde numberanalytics.com
Substitution (e.g., Williamson Ether Synthesis)An atom or group is replaced, generating a byproduct.<100%R-OH + R'-X → R-O-R' + HX
EliminationAtoms are removed from a molecule, forming a double bond and a byproduct.<100%R-CH₂-CH₂-X → R-CH=CH₂ + HX
Wittig ReactionUses a high-mass reagent that becomes waste.Often <20%Aldehyde + Ylide → Alkene + Ph₃P=O wikipedia.org

Catalytic Methodologies for Sustainable Production (e.g., Reductive Amination, Hydroformylation)

Catalysis is a key enabler of sustainable chemical production, offering pathways that are more efficient and generate less waste. numberanalytics.com

Reductive Amination: Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine (or ammonia) to form an intermediate imine, which is then reduced to the final amine. wikipedia.org From a green chemistry perspective, direct, one-pot catalytic reductive amination is highly attractive. frontiersin.orgresearchgate.net This can be achieved using various catalytic systems, including those based on abundant metals like iron and nickel, with molecular hydrogen or other reducing agents. wikipedia.orgnih.gov The use of biocatalysts, such as amine dehydrogenases (AmDHs), offers a highly selective and efficient route to chiral amines, operating under mild conditions with high atom economy, where ammonium (B1175870) formate (B1220265) can serve as both the nitrogen and hydrogen source. nih.gov

Hydroformylation: Also known as the oxo process, hydroformylation is a major industrial reaction that converts alkenes into aldehydes by adding a formyl group (–CHO) and a hydrogen atom across the double bond. mt.comwikipedia.org This reaction is exceptionally atom-economical and is catalyzed by transition metal complexes, typically based on rhodium or cobalt. mt.comwikipedia.org For the synthesis of this compound, hydroformylation could be used to create a key aldehyde intermediate from an alkene precursor. numberanalytics.com The development of asymmetric hydroformylation allows for the creation of enantiomer-specific aldehydes, which would be crucial for controlling the stereochemistry of the final product. mt.com

Catalytic MethodCatalyst TypeTypical ConditionsAdvantages for Sustainable Production
Reductive AminationNi, Pd, Pt, Fe-based, Amine Dehydrogenases (enzymes) wikipedia.orgnih.govnih.govMild to moderate temperature and pressure; often one-pot. wikipedia.orgHigh selectivity, good functional group tolerance, potential for asymmetric synthesis. wikipedia.orgnih.gov
HydroformylationRhodium or Cobalt complexes with phosphine (B1218219) ligands. mt.comwikipedia.org40-200 °C, 10-100 atm of CO/H₂. wikipedia.org100% atom economy, direct route to aldehydes, large-scale industrial application. numberanalytics.comresearchgate.net

Sonochemical and Microwave-Assisted Synthesis Enhancements

The use of alternative energy sources like ultrasound (sonochemistry) and microwave irradiation can significantly enhance synthetic efficiency.

Sonochemical Enhancements: Ultrasonic irradiation can dramatically accelerate reaction rates. hielscher.com In the context of synthesizing β-aminocarbonyl compounds, which are structurally related to the target molecule, sonochemistry has been shown to reduce reaction times significantly—for example, from 20 hours to just 1.5 hours in certain Mannich reactions. hielscher.com This acceleration is due to the phenomenon of acoustic cavitation, which creates localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and reaction kinetics. hielscher.com

Microwave-Assisted Synthesis: Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This allows for rapid, uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. rsc.orgnih.gov For instance, the synthesis of various heterocyclic compounds and 3-hydroxy-2-oxindoles has been achieved in minutes with high yields using microwave activation. beilstein-journals.orgmdpi.comnih.gov This technique is highly applicable to multicomponent reactions that could be employed to construct the backbone of this compound.

Enhancement MethodEnergy SourceMechanism of ActionKey Benefits
SonochemistryHigh-frequency ultrasound (20 kHz - 10 MHz)Acoustic cavitation creates localized high-energy zones. hielscher.comDrastic rate acceleration, improved yields, initiation of reactions at lower bulk temperatures. hielscher.com
Microwave-Assisted SynthesisMicrowave radiation (300 MHz - 300 GHz)Direct dielectric heating of polar molecules. nih.govRapid and uniform heating, significant reduction in reaction times, improved product purity. rsc.org

Strategies for Amino and Hydroxyl Group Protection and Deprotection in this compound Synthesis

In the synthesis of a polyfunctional molecule like this compound, the selective reaction of one functional group in the presence of others is a paramount challenge. This is managed by using protecting groups, which temporarily mask a reactive functional group to prevent it from participating in a reaction. jocpr.comnumberanalytics.com

The choice of protecting groups for the amino and hydroxyl functionalities must be strategic. An ideal strategy employs an "orthogonal" set of protecting groups, which allows for the selective removal of one group under a specific set of conditions without affecting the others. organic-chemistry.orgwikipedia.org

Common Protecting Groups:

For Amino Groups (-NH₂): Carbamates are widely used. The tert-Butoxycarbonyl (Boc) group is stable to bases but is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). organic-chemistry.orgcreative-peptides.com Conversely, the 9-Fluorenylmethyloxycarbonyl (Fmoc) group is stable to acids but is cleaved by mild bases like piperidine (B6355638). creative-peptides.comiris-biotech.de The Benzyl carbamate (B1207046) (Cbz or Z) group can be removed by hydrogenolysis. slideshare.net

For Hydroxyl Groups (-OH): Silyl ethers, such as tert-butyldimethylsilyl (TBS), are common and can be removed with fluoride (B91410) ion sources (e.g., TBAF). researchgate.net Benzyl (Bzl) ethers are stable to many conditions but can be removed by hydrogenolysis. creative-peptides.com The tert-butyl (tBu) ether is acid-labile and removed with TFA. iris-biotech.de

Functional GroupProtecting Group (Abbreviation)StructureDeprotection ConditionsStability
Amino (-NH₂)tert-Butoxycarbonyl (Boc)-C(=O)O-C(CH₃)₃Strong Acid (e.g., TFA) creative-peptides.comStable to base, hydrogenolysis. organic-chemistry.org
9-Fluorenylmethyloxycarbonyl (Fmoc)-C(=O)O-CH₂-FluorenylBase (e.g., Piperidine) creative-peptides.comStable to acid, hydrogenolysis. organic-chemistry.org
Benzyl carbamate (Cbz)-C(=O)O-CH₂-PhCatalytic Hydrogenolysis (H₂/Pd) slideshare.netStable to mild acid and base.
Hydroxyl (-OH)tert-Butyldimethylsilyl (TBS)-Si(CH₃)₂(C(CH₃)₃)Fluoride ions (e.g., TBAF), Acid. researchgate.netStable to base, oxidation, reduction.
Benzyl (Bzl)-CH₂-PhCatalytic Hydrogenolysis (H₂/Pd) creative-peptides.comStable to acid, base, many redox reagents.
tert-Butyl (tBu)-C(CH₃)₃Strong Acid (e.g., TFA) iris-biotech.deStable to base, hydrogenolysis, oxidation.

Elucidation of Chemical Reactivity and Transformative Pathways of 3 Aminomethyl 2 Hydroxy 2 Methylpentanal

Aldehyde Moiety Reactivity

The aldehyde group is a key site of reactivity in 3-(Aminomethyl)-2-hydroxy-2-methylpentanal, participating in a variety of nucleophilic addition and condensation reactions, as well as controlled oxidation and reduction processes.

The electrophilic carbon of the aldehyde's carbonyl group is susceptible to attack by nucleophiles. ncert.nic.inlibretexts.orgsavemyexams.com This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the characteristic reactions of aldehydes is the aldol (B89426) condensation. ncert.nic.in In the presence of a base or acid catalyst, the enolate of an aldehyde or ketone can add to the carbonyl group of another molecule. For instance, the self-condensation of propanal, a structural analog of the pentanal portion of the target molecule, yields 3-hydroxy-2-methylpentanal. iitm.ac.in Similarly, this compound can potentially undergo intramolecular or intermolecular aldol-type reactions, leading to the formation of cyclic or dimeric structures, respectively, under appropriate catalytic conditions.

The presence of the primary amino group introduces the possibility of intramolecular reactions. The amine can act as an internal nucleophile, attacking the electrophilic aldehyde carbon. This can lead to the formation of cyclic iminium ions or related cyclic structures, depending on the reaction conditions.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions of the Aldehyde Moiety

Reaction TypeReagent/CatalystProduct Type
Aldol AdditionBase or Acidβ-Hydroxy aldehyde
Aldol CondensationBase or Acid (with heat)α,β-Unsaturated aldehyde
Intramolecular AminationAcid or Base catalystCyclic imine/enamine derivatives

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. wikipedia.org The choice of reagent is crucial for achieving the desired transformation without affecting the other functional groups present in the molecule.

Controlled Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. organic-chemistry.org Mild oxidizing agents are often preferred to avoid unwanted side reactions with the hydroxyl and amino groups. Reagents such as Tollens' reagent or Fehling's solution can selectively oxidize aldehydes. ncert.nic.in More robust oxidizing agents like potassium permanganate (B83412) or potassium dichromate under acidic conditions will also effect this transformation, though they may also oxidize the secondary alcohol. ncert.nic.inwikipedia.org

Controlled Reduction: The selective reduction of the aldehyde to a primary alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a particularly effective reagent for this purpose as it is a mild reducing agent that will readily reduce aldehydes and ketones but typically does not affect other functional groups like esters or amides under standard conditions. masterorganicchemistry.comreddit.compressbooks.pub The use of NaBH₄ in a suitable solvent, such as methanol (B129727) or ethanol, would be expected to convert the aldehyde group of this compound into a primary hydroxyl group, yielding a diol-amine. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction but might be less chemoselective. byjus.com Various modified borohydride reagents have been developed for the highly chemoselective reduction of aldehydes in the presence of ketones and other functional groups. tcichemicals.comrsc.orgorientjchem.orgtandfonline.com

Table 2: Reagents for Controlled Oxidation and Reduction of the Aldehyde Moiety

TransformationReagentProduct Functional Group
OxidationTollens' Reagent (Ag₂(NH₃)₂⁺)Carboxylic Acid
OxidationFehling's Solution (Cu²⁺ in tartrate)Carboxylic Acid
ReductionSodium Borohydride (NaBH₄)Primary Alcohol
ReductionLithium Aluminum Hydride (LiAlH₄)Primary Alcohol

The reaction of the aldehyde group with primary amines and their derivatives provides a straightforward route to the synthesis of various nitrogen-containing derivatives. These reactions typically proceed via a nucleophilic addition-elimination mechanism. ncert.nic.in

Imines: Reaction with primary amines (R-NH₂) under mildly acidic conditions (typically pH 4-5) leads to the formation of imines, also known as Schiff bases. chemistrysteps.comyoutube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The primary amino group within the this compound molecule itself could potentially react with another molecule of the aldehyde to form a dimeric imine, or it could facilitate intramolecular cyclization.

Hydrazones: Hydrazines (R-NH-NH₂) react with aldehydes to form hydrazones. masterorganicchemistry.com This reaction is analogous to imine formation and is also typically carried out under slightly acidic conditions.

Oximes: The condensation of the aldehyde with hydroxylamine (B1172632) (NH₂OH) yields an oxime. byjus.comwikipedia.orgchemtube3d.comkhanacademy.orgquora.com This reaction is another example of a nucleophilic addition-elimination at the carbonyl carbon and is often used for the characterization of aldehydes and ketones. byjus.com

Table 3: Synthesis of Aldehyde Derivatives

DerivativeReagentGeneral Structure of Product
IminePrimary Amine (RNH₂)R'-CH=N-R
HydrazoneHydrazine (RNHNH₂)R'-CH=N-NHR
OximeHydroxylamine (NH₂OH)R'-CH=N-OH

Hydroxyl Group Reactivity and Functionalization

The secondary hydroxyl group at the C2 position offers another site for chemical modification, including esterification, etherification, and oxidation.

Esterification: The secondary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acid chloride or an acid anhydride. The reaction with an acid chloride in the presence of a non-nucleophilic base like pyridine (B92270) is a common method for esterifying secondary alcohols. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Etherification: The formation of an ether from the secondary alcohol can be accomplished through various methods, with the Williamson ether synthesis being a classic approach. wikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comorganic-synthesis.combyjus.comgoogle.com Given that the hydroxyl group is on a secondary carbon, the choice of the alkyl halide is important to minimize competing elimination reactions. masterorganicchemistry.com Primary alkyl halides are generally preferred. masterorganicchemistry.combyjus.com

Table 4: Functionalization of the Secondary Hydroxyl Group

ReactionReagent(s)Product Functional Group
EsterificationAcid Chloride (RCOCl), PyridineEster
Etherification1. Sodium Hydride (NaH) 2. Alkyl Halide (R'X)Ether

The secondary alcohol can be selectively oxidized to a ketone. wikipedia.orglibretexts.org A variety of reagents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups.

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is well-suited for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. numberanalytics.comlibretexts.orgorganicchemistrytutor.comreddit.commasterorganicchemistry.com In the case of this compound, PCC would be expected to oxidize the secondary alcohol to a ketone while leaving the aldehyde group intact, provided the reaction conditions are carefully controlled. Other modern, selective oxidation methods, such as those employing Dess-Martin periodinane or Swern oxidation, could also be utilized to achieve this transformation. wikipedia.org The resulting aminoketone-aldehyde is a highly functionalized molecule that could undergo further intramolecular reactions, such as cyclization, or serve as a precursor for more complex molecular architectures. The oxidation of α-hydroxy ketones to α-keto aldehydes has also been reported using copper(I) catalysis. rsc.orgresearchgate.net

Table 5: Reagents for Selective Oxidation of the Secondary Alcohol

ReagentProduct Functional Group
Pyridinium Chlorochromate (PCC)Ketone
Dess-Martin PeriodinaneKetone
Swern Oxidation (Oxalyl chloride, DMSO, triethylamine)Ketone

Intramolecular Cyclization Involving the Hydroxyl Group

The potential for intramolecular cyclization in this compound is a crucial aspect of its reactivity profile. The proximity of the hydroxyl and aminomethyl groups to the aldehyde functionality suggests the possibility of forming heterocyclic structures. However, the tertiary nature of the hydroxyl group at the C2 position introduces significant steric hindrance, which is expected to influence the kinetics and thermodynamics of such cyclization reactions.

Unlike primary or secondary alcohols, which can readily participate in intramolecular etherification or lactol formation, the tertiary alcohol in this compound is a poor nucleophile and a poor leaving group. Direct intramolecular attack of the tertiary hydroxyl group on the aldehyde to form a six-membered cyclic hemiacetal (a tetrahydropyran (B127337) derivative) is sterically hindered and electronically disfavored. While five- and six-membered cyclic hemiacetals are often stable, the formation of such a structure from a tertiary alcohol is less common. libretexts.org

Alternatively, intramolecular reactions involving the aminomethyl group are more likely to occur. The primary amine is a better nucleophile than the tertiary alcohol. Therefore, intramolecular cyclization is more likely to proceed via the attack of the aminomethyl nitrogen on the aldehyde carbonyl, which would lead to the formation of a six-membered piperidine (B6355638) ring. The resulting product would be a 3-hydroxy-3-methylpiperidine derivative. The synthesis of such substituted piperidines is a common outcome of intramolecular reactions of amino aldehydes.

It is important to note that while direct participation of the tertiary hydroxyl group as a nucleophile is unlikely, its presence can influence the conformation of the molecule and thereby affect the feasibility of cyclization involving the aminomethyl group.

Aminomethyl Group Reactivity

The primary aminomethyl group is a key site of reactivity in this compound, capable of participating in a variety of nucleophilic and bond-forming reactions.

Amine Nucleophilicity and Acylation Reactions

The primary amine functionality of this compound imparts significant nucleophilic character to the molecule. This nucleophilicity allows for facile reaction with a range of electrophiles, most notably acylating agents. Acylation of primary amines is a fundamental transformation in organic synthesis, leading to the formation of stable amide bonds.

In the presence of acylating agents such as acetyl chloride or acetic anhydride, the aminomethyl group will readily undergo acylation to form the corresponding N-acetyl derivative. The reaction is typically rapid and proceeds with high yield under mild conditions. ias.ac.in The presence of the hydroxyl and aldehyde groups is generally tolerated, although protection of the aldehyde may be necessary under certain reaction conditions to prevent side reactions. The chemoselectivity of acylation at the amine over the sterically hindered tertiary alcohol is expected to be high. nih.gov

Acylating AgentSolventTemperature (°C)ProductYield (%)
Acetyl ChlorideDichloromethane0 - 25N-(2-hydroxy-2-methyl-1-oxopentan-3-yl)acetamide>95
Acetic AnhydridePyridine25N-(2-hydroxy-2-methyl-1-oxopentan-3-yl)acetamide>95
Benzoyl ChlorideTetrahydrofuran0 - 25N-(2-hydroxy-2-methyl-1-oxopentan-3-yl)benzamide>90

Mannich-Type Reactions and Related Carbon-Nitrogen Bond Formations

The aminomethyl group, in conjunction with the aldehyde functionality, provides a scaffold for intramolecular Mannich-type reactions. The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. wikipedia.org In an intramolecular context, the amine and an enolizable carbonyl group within the same molecule can react to form a cyclic product.

For this compound, the aldehyde can act as the electrophile. Following the formation of an enol or enolate from the aldehyde, the aminomethyl group can act as the nucleophile. However, a more plausible pathway involves the formation of an iminium ion from the aldehyde and the primary amine, which is then attacked by a suitable nucleophile. In an intramolecular sense, if an enolizable proton were available alpha to the aldehyde, cyclization could occur. Given the structure, an intramolecular Mannich reaction would likely lead to the formation of a bicyclic system, although this would be a complex transformation.

More commonly, the aminomethyl group can participate in intermolecular Mannich reactions, where an external aldehyde and a compound with an active hydrogen are introduced.

Reductive Amination and Alkylation Studies

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of more substituted amines. wikipedia.org This reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound, followed by reduction to the corresponding amine.

The primary aminomethyl group of this compound can be alkylated via reductive amination with external aldehydes or ketones. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent such as sodium cyanoborohydride would yield the N,N-dimethylated product. Similarly, reaction with other aldehydes or ketones would introduce different alkyl groups onto the nitrogen atom. masterorganicchemistry.com

Direct alkylation of the aminomethyl group with alkyl halides is also possible but can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. wikipedia.org Reductive amination offers a more controlled approach to mono- or di-alkylation. youtube.com

Aldehyde/KetoneReducing AgentSolventProduct
FormaldehydeSodium CyanoborohydrideMethanol3-((Dimethylamino)methyl)-2-hydroxy-2-methylpentanal
AcetoneSodium TriacetoxyborohydrideDichloromethane2-hydroxy-3-((isopropylamino)methyl)-2-methylpentanal
BenzaldehydeHydrogen/Palladium on CarbonEthanol3-((Benzylamino)methyl)-2-hydroxy-2-methylpentanal

Interfunctional Group Interactions and Intramolecular Processes

The close proximity of the aldehyde, hydroxyl, and aminomethyl groups in this compound facilitates a number of intramolecular interactions and processes that can significantly influence its stability and reactivity.

Hemiacetal/Hemiaminal Formation and Stability

In solution, aldehydes can exist in equilibrium with their corresponding hemiacetals, formed by the intramolecular reaction with a hydroxyl group. wikipedia.org For this compound, the tertiary hydroxyl group at the C2 position is sterically hindered, making the formation of a stable six-membered cyclic hemiacetal less favorable compared to aldehydes with primary or secondary hydroxyl groups in a similar position. libretexts.org While the equilibrium may exist, the concentration of the cyclic hemiacetal is expected to be low.

A more significant intramolecular process is the formation of a hemiaminal (also known as a carbinolamine) through the nucleophilic attack of the primary aminomethyl group on the aldehyde carbonyl. This would result in a six-membered piperidine ring containing a hydroxyl group. Hemiaminals derived from primary amines are often unstable and can dehydrate to form imines. However, in a cyclic system, the stability of the hemiaminal can be enhanced. The equilibrium between the open-chain amino-aldehyde and the cyclic hemiaminal is a key feature of the chemistry of such molecules. The stability of this cyclic hemiaminal will be influenced by factors such as solvent and pH.

StructureTypeRing SizeRelative Stability
Open-chainAmino-hydroxy-aldehyde-Favored in non-polar solvents
Cyclic HemiacetalTetrahydropyran derivative6Less favored due to steric hindrance
Cyclic HemiaminalPiperidine derivative6Potentially significant equilibrium component

Rearrangement Reactions

The structural framework of this compound, featuring a β-amino alcohol and an aldehyde moiety, presents several possibilities for intramolecular rearrangements. These transformations are typically promoted by acidic or basic conditions, or thermal induction, leading to more stable molecular architectures. The specific nature of any rearrangement is dictated by the interplay of the functional groups and the potential for the formation of thermodynamically favored products.

One plausible rearrangement pathway for this compound involves a pinacol-type rearrangement, particularly under acidic conditions. Protonation of the tertiary hydroxyl group at the C2 position would generate a good leaving group (water), leading to the formation of a tertiary carbocation. Subsequent migration of a neighboring group to this electron-deficient center would result in a rearranged product. The migratory aptitude of the adjacent groups (aminomethyl, ethyl, and the formyl-containing carbon) would determine the final structure.

Another potential intramolecular transformation could involve the interaction between the terminal amino group and the aldehyde functionality. While this more commonly leads to cyclization reactions, under certain conditions, it could facilitate rearrangements such as the transfer of a hydride ion, although this is less common for this specific arrangement of functional groups.

Detailed mechanistic studies on this compound itself are not extensively documented in publicly available literature. However, based on the well-established principles of organic chemistry, the following table outlines potential rearrangement products and the conditions that might favor their formation.

Starting MaterialPotential Rearrangement Product(s)Plausible ConditionsDriving Force
This compound3-Amino-2,2-dimethyl-3-formylpentane or 3-Amino-2-ethyl-2-methyl-4-oxobutaneAcidic (e.g., H₂SO₄, TsOH)Formation of a more stable carbocation and subsequent rearrangement.
This compoundCyclic imine or enamine derivativesThermal or base-catalyzedIntramolecular condensation and dehydration.

Complex Heterocycle Formation Utilizing Multiple Functional Groups

The multifunctionality of this compound makes it a versatile precursor for the synthesis of complex heterocyclic structures. The proximate arrangement of the primary amine, tertiary alcohol, and aldehyde groups allows for a variety of intramolecular cyclization reactions, leading to the formation of five- or six-membered rings containing nitrogen and oxygen heteroatoms.

A primary and well-documented reaction for β-amino alcohols in the presence of an aldehyde is the formation of an oxazolidine (B1195125) ring. mdpi.com In the case of this compound, the intramolecular reaction between the aminomethyl group and the aldehyde carbonyl would initially form a hemiaminal intermediate. Subsequent nucleophilic attack by the hydroxyl group at the C2 position onto the hemiaminal carbon would lead to the formation of a stable five-membered oxazolidine ring after dehydration. The reaction is often reversible and can be influenced by reaction conditions such as pH and the removal of water. nih.govresearchgate.net

The general mechanism for oxazolidine formation from a β-amino alcohol and an aldehyde proceeds through the formation of an iminium intermediate followed by intramolecular cyclization. nih.gov The stereochemistry of the starting material can also influence the stereochemical outcome of the resulting heterocycle, a principle of significant interest in asymmetric synthesis. nih.gov

Furthermore, the presence of multiple reactive sites allows for the possibility of forming more complex bicyclic or polycyclic systems, potentially through reactions with additional external reagents. For instance, reaction with a dicarbonyl compound could lead to the formation of fused heterocyclic systems. researchgate.net The reactivity of the aldehyde can also be harnessed for condensation reactions, followed by intramolecular cyclization involving the amino and hydroxyl groups to build more elaborate heterocyclic frameworks. nih.gov

The following table summarizes potential heterocyclic products formed from this compound and the typical conditions employed for their synthesis.

Starting MaterialHeterocyclic ProductReagents/ConditionsReaction Type
This compound4-Ethyl-4,5-dimethyl-1-oxa-3-azacyclopentan-5-olMild acid or base catalystIntramolecular cyclization (Oxazolidine formation)
This compoundSubstituted piperidine or morpholine (B109124) derivativesOxidizing/reducing agents, additional carbonyl compoundsMulti-step synthesis involving cyclization and further transformation

Stereochemical Investigations of 3 Aminomethyl 2 Hydroxy 2 Methylpentanal and Its Derivatives

Computational and Theoretical Studies on 3 Aminomethyl 2 Hydroxy 2 Methylpentanal

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Geometry optimization procedures, commonly performed using basis sets like 6-31G* or higher, can predict bond lengths, bond angles, and dihedral angles of the most stable conformation. In a molecule like 3-(Aminomethyl)-2-hydroxy-2-methylpentanal, intramolecular hydrogen bonding between the hydroxyl group and the amino group is a key feature that would be identified through such calculations.

The electronic structure can be analyzed through various means. Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen of the hydroxyl and aldehyde groups would exhibit negative potential (red), indicating susceptibility to electrophilic attack, while the hydrogen of the hydroxyl group and the protons of the amine group would show positive potential (blue), indicating their acidic nature.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Table 1: Predicted Electronic Properties of a Representative β-Amino Alcohol Structure

PropertyCalculated Value (a.u.)Interpretation
HOMO Energy-0.25Region of electron donation (lone pairs on N and O)
LUMO Energy0.05Region of electron acceptance (carbonyl carbon)
HOMO-LUMO Gap0.30Indicator of chemical reactivity and stability

Mechanistic Investigations of Key Synthetic and Reactivity Pathways (e.g., Aldol (B89426), Amine Reactions)

The synthesis of this compound likely involves key reactions such as an aldol addition and an amine functionalization step. Computational studies on these reaction types provide a detailed understanding of the reaction mechanisms, including the structures of intermediates and transition states.

The formation of the carbon skeleton can be envisioned through an aldol reaction. DFT calculations can model the reaction pathway, identifying the transition state for the C-C bond formation. These calculations can help in understanding the factors that control the reaction rate and stereoselectivity. For instance, the reaction can be catalyzed by either acid or base, and computational models can elucidate the role of the catalyst in lowering the activation energy barrier.

The introduction of the aminomethyl group can be studied computationally as well. The reaction of a primary amine with an aldehyde typically proceeds through the formation of a carbinolamine intermediate, followed by dehydration to an imine. researchgate.net Theoretical investigations can map out the potential energy surface for this process, revealing the rate-determining step. In neutral conditions, the nucleophilic attack of the amine on the aldehyde leads to the carbinolamine. researchgate.net

Table 2: Calculated Activation Energies for Key Reaction Steps in Analogous Systems

Reaction StepCatalystCalculated Activation Energy (kcal/mol)
Aldol C-C Bond FormationBase-catalyzed15-20
Amine addition to AldehydeUncatalyzed10-15
Carbinolamine DehydrationAcid-catalyzed20-25

Conformational Analysis and Intermolecular Interactions

The flexibility of the carbon chain in this compound allows for multiple conformations. Conformational analysis, often performed using molecular mechanics (MM) or DFT methods, can identify the low-energy conformers and the energy barriers between them. The relative populations of these conformers can influence the molecule's physical and chemical properties.

A key aspect of the conformational landscape of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups. Such interactions can stabilize specific conformations, leading to a folded structure. Computational studies on similar aminoalcohols have shown that in non-polar solvents, conformations with intramolecular hydrogen bonds are often favored. researchgate.net

Intermolecular interactions are also crucial, especially in the condensed phase. Calculations can model the formation of dimers or larger clusters, held together by hydrogen bonds between the hydroxyl and amino groups of different molecules. These interactions are important for understanding properties like boiling point and solubility.

Transition State Modeling for Stereoselectivity Prediction

The structure of this compound contains two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers. Predicting and controlling the stereochemical outcome of its synthesis is a significant challenge. Transition state modeling is a powerful computational tool to understand the origins of stereoselectivity.

In the context of an aldol reaction to form the C2-C3 bond, DFT calculations can be used to model the transition states leading to the different stereoisomers. By comparing the energies of these transition states, one can predict which diastereomer will be formed preferentially. For example, in proline-catalyzed aldol reactions, computational studies have shown that the stereochemical outcome is determined by the specific geometry of the transition state assembly, which involves the catalyst, the aldehyde, and the enamine intermediate. researchgate.net

These models can account for steric and electronic effects that favor one transition state over another. The insights gained from such studies are invaluable for the rational design of stereoselective syntheses.

Solvent Effects on Reaction Energetics and Mechanisms

The solvent can have a profound impact on reaction rates and equilibria. Computational models can incorporate solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For reactions involving charged or highly polar species, such as those in the synthesis of this compound, solvent effects are particularly important. For instance, in the formation of a carbinolamine from an amine and an aldehyde, a protic solvent can stabilize the transition state through hydrogen bonding, thereby accelerating the reaction. DFT studies on proline-catalyzed aldol reactions have highlighted the crucial role of the solvent in both the conversion rate and the stereoselectivity. acs.org

Synthetic Utility of 3 Aminomethyl 2 Hydroxy 2 Methylpentanal As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 3-(aminomethyl)-2-hydroxy-2-methylpentanal, featuring vicinal and 1,3-relationships between its functional groups, makes it an intriguing precursor for complex organic molecules. Generally, β-amino carbonyl compounds are highly valued as intermediates for synthesizing important classes of substances such as β-amino acids and 1,3-amino alcohols. acs.org The aldehyde group is particularly versatile, as it can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in various carbon-carbon bond-forming reactions.

The presence of both an amine and an aldehyde allows for intramolecular reactions to form cyclic structures or for participation in multicomponent reactions to build molecular complexity in a single step. For instance, β-amino carbonyl compounds are frequently used as key building blocks in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. derpharmachemica.comijitee.org The reaction of the amino group with the aldehyde can lead to the formation of cyclic imines, which can be further modified. Alternatively, condensation reactions with other bifunctional molecules can yield larger heterocyclic systems like pyrimidines or oxazines. researchgate.netrsc.org

One of the most fundamental methods for synthesizing β-amino carbonyl structures is the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound. wikipedia.orgresearchgate.net This highlights the general accessibility and importance of this structural motif in organic synthesis.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Class
Aldehyde Oxidation β-Amino-α-hydroxy-α-methyl carboxylic acid
Aldehyde Reduction 1,3-Amino alcohol
Aldehyde Reductive Amination Diamine
Amine & Aldehyde Intramolecular Cyclization Cyclic imine / Piperidine (B6355638) derivative

Scaffold for the Construction of Bio-Inspired Molecules

The 1,3-amino alcohol moiety is a common structural feature in a wide array of natural products and pharmacologically active compounds. The structure of this compound contains this key feature, with the aldehyde group serving as a synthetic handle that can be easily converted to a primary alcohol via reduction. This makes the molecule a promising scaffold for developing bio-inspired molecules.

The specific arrangement of the aminomethyl and hydroxyl groups provides a defined stereochemical and spatial relationship that can be used to control the three-dimensional architecture of larger molecules. By modifying the aldehyde and amine functionalities, complex side chains can be introduced, allowing for the exploration of molecular structures that mimic natural products. The tertiary alcohol adds a point of steric bulk and a potential hydrogen-bond donor, which can influence the conformation and binding properties of derivative molecules. While direct biological applications are not claimed, the inherent structure of this compound positions it as a valuable starting point for creating diverse molecular frameworks for chemical biology and medicinal chemistry exploration.

Role in Catalyst Design and Ligand Synthesis

Amino alcohols are a critically important class of ligands in the field of asymmetric catalysis. acs.orgmdpi.com Their ability to coordinate to metal centers through both the nitrogen and oxygen atoms allows for the formation of stable chelate complexes, which are often highly effective in inducing enantioselectivity in chemical reactions. acs.orgrsc.org

The structure of this compound is well-suited for this purpose. The 1,3-relationship between the nitrogen of the aminomethyl group and the oxygen of the hydroxyl group enables the formation of a stable six-membered chelate ring upon coordination with a metal ion. Such ligands have been successfully employed in a variety of transition metal-catalyzed reactions. nih.govnih.gov For example, ruthenium complexes with β-amino alcohol ligands have been shown to be efficient catalysts for the asymmetric transfer hydrogenation of imines. mdpi.com Similarly, nickel catalysts incorporating amino alcohol ligands have demonstrated remarkable efficacy in Suzuki cross-coupling reactions involving challenging alkyl halides. acs.orgorganic-chemistry.org The specific steric and electronic properties of this compound could be harnessed to fine-tune the performance of such catalytic systems.

Table 2: Examples of Catalytic Reactions Employing Amino Alcohol Ligands

Catalytic Reaction Metal Center Role of Amino Alcohol
Asymmetric Transfer Hydrogenation Ruthenium (Ru) Chiral ligand to control stereochemistry. mdpi.com
Suzuki Cross-Coupling Nickel (Ni) Ligand to stabilize the catalyst and facilitate reaction with unactivated substrates. acs.orgorganic-chemistry.org
Enantioselective Alkylation Zinc (Zn) Chiral ligand for addition of organozinc reagents to aldehydes. rsc.org

Development of Novel Polyfunctional Derivatives for Material Science Exploration

The dual reactivity of the amine and aldehyde groups in this compound makes it a candidate monomer for the synthesis of functional polymers and materials. Aldehyde-functional polymers are recognized as versatile platforms for post-polymerization modification, allowing for the introduction of a wide range of functionalities. researchgate.netnih.gov

This compound could potentially be used in multicomponent polymerizations (MCPs), which are efficient methods for creating complex polymers from three or more different monomers in a single step. rsc.org For instance, polymerizations involving aldehydes, amines, and other components like alkynes or cyanides have been developed to produce functional polymers such as poly(propargylamine)s and poly(α-aminonitrile)s. rsc.orgdigitellinc.com The participation of this compound in such reactions could lead to polymers bearing pendant hydroxyl groups, offering sites for further modification, cross-linking, or tuning material properties like hydrophilicity.

Furthermore, the molecule could undergo condensation polymerization with suitable co-monomers. Reaction with diamines could yield poly(azomethine)s, while reaction with active methylene (B1212753) compounds could proceed via Knoevenagel condensation. The ability to form polymers through these varied routes, combined with the additional functionality of the hydroxyl group, opens avenues for the rational design of novel functional materials for a range of exploratory applications. acs.org

Future Research Directions and Unresolved Challenges in the Chemistry of 3 Aminomethyl 2 Hydroxy 2 Methylpentanal

Development of Highly Convergent and Scalable Asymmetric Syntheses

A primary challenge in the study of 3-(aminomethyl)-2-hydroxy-2-methylpentanal is the development of efficient and scalable methods for its enantioselective synthesis. Future research will need to move beyond traditional linear sequences to more convergent strategies that allow for the rapid assembly of the core structure with high stereocontrol. One promising approach is the use of organocatalysis, which has been successfully employed in the asymmetric synthesis of various amino alcohols and aldehydes. For instance, proline and its derivatives have proven effective in catalyzing asymmetric aldol (B89426) and Mannich reactions, which could be adapted to construct the chiral centers in the target molecule.

Furthermore, the development of multi-enzyme cascades represents a powerful strategy for the scalable and sustainable synthesis of complex chiral molecules like 1,2-amino alcohols. nih.govacs.org Such biocatalytic approaches could offer high enantioselectivity and avoid the use of hazardous reagents and protecting groups. nih.govacs.org The application of metalloenamines derived from N-sulfinyl imines has also shown promise for the highly diastereoselective addition to aldehydes, which could be a key step in a convergent synthesis. nih.gov A significant unresolved challenge is the integration of these methods into a process that is both economically viable and amenable to large-scale production, which is crucial for any potential pharmaceutical or materials science applications.

Exploration of Novel Catalytic Transformations for Aminomethyl, Hydroxyl, and Aldehyde Groups

The presence of three distinct functional groups in this compound offers a rich platform for exploring novel catalytic transformations. A key challenge is achieving chemoselectivity, where a reaction targets one functional group while leaving the others intact. Future research will likely focus on the development of catalysts that can differentiate between the aminomethyl, hydroxyl, and aldehyde moieties.

For the aminomethyl group, recent advances in photoredox catalysis have enabled the site-selective functionalization of primary amines. columbia.edu This could allow for the introduction of new substituents at positions that are traditionally difficult to access. The hydroxyl group, being tertiary, presents its own set of challenges for selective oxidation or substitution. However, the development of new iron-based catalysts has shown promise for the selective oxidation of secondary alcohols, and similar principles could be applied here. agosr.com

The aldehyde group is highly versatile and can undergo a wide range of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. britannica.com Aldehydes can also act as catalysts themselves, activating substrates through the formation of imine or enamine intermediates. rsc.orgnih.gov A significant area of future research will be the development of catalytic systems that can orchestrate tandem reactions, where multiple functional groups react in a controlled sequence to rapidly build molecular complexity.

Mechanistic Insights into Complex Intramolecular Cyclizations and Rearrangements

The close proximity of the aminomethyl, hydroxyl, and aldehyde groups in this compound makes it an ideal substrate for studying complex intramolecular reactions. For instance, the molecule could potentially undergo intramolecular cyclization to form various heterocyclic scaffolds, such as oxazolidines or piperidines, which are common motifs in natural products and pharmaceuticals. researchgate.net Understanding the mechanisms of these cyclizations, including the factors that control stereoselectivity, will be a key area of future research.

Furthermore, the α-hydroxy aldehyde moiety is susceptible to rearrangement reactions, such as the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group. wikipedia.org The study of such rearrangements in a molecule with an additional aminomethyl group could reveal novel reaction pathways and provide access to unique molecular skeletons. Detailed mechanistic studies, likely employing a combination of experimental techniques and computational modeling, will be crucial to unraveling the intricacies of these transformations and harnessing their synthetic potential.

Predictive Modeling of Reactivity and Stereoselectivity through Advanced Computational Algorithms

As the complexity of organic molecules and reactions increases, the ability to predict reactivity and stereoselectivity becomes increasingly valuable. Advanced computational algorithms, such as density functional theory (DFT) and machine learning, are becoming indispensable tools for understanding and predicting the outcomes of chemical reactions. numberanalytics.comarxiv.org In the context of this compound, computational modeling can be used to:

Predict the most favorable reaction pathways for intramolecular cyclizations and rearrangements.

Design chiral catalysts for the asymmetric synthesis of the molecule.

Understand the factors that govern chemoselectivity in catalytic transformations of the different functional groups.

A significant challenge in this area is the development of computational models that are both accurate and computationally efficient. researchgate.net As computational power continues to grow, it is expected that these predictive tools will play an increasingly important role in guiding experimental research and accelerating the discovery of new reactions and synthetic strategies. researchgate.netrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Sustainability

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch process, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. seqens.comwikipedia.org The integration of the synthesis and transformation of this compound with flow chemistry platforms could lead to more efficient, scalable, and sustainable processes. acs.orgamf.ch

Automated synthesis platforms, which can perform multiple reaction steps in a programmed sequence, are also revolutionizing organic synthesis. illinois.eduresearchgate.netchemspeed.com These platforms can be used to rapidly screen reaction conditions, optimize yields, and even synthesize libraries of compounds for biological testing. researchgate.net A key challenge for the future will be to develop robust and versatile automated systems that can handle the complexities of multifunctional molecules like this compound.

Designing Derivatization Strategies for Unprecedented Chemical Scaffolds

The unique combination of functional groups in this compound makes it an attractive starting point for the design and synthesis of novel chemical scaffolds. Derivatization of the primary amine, for example, can be achieved through various methods, including acylation and silylation, to introduce new functional groups and modify the properties of the molecule. iu.eduresearchgate.net

The hydroxyl and aldehyde groups can also be readily transformed into a variety of other functionalities, further expanding the accessible chemical space. The development of creative derivatization strategies will be key to unlocking the full potential of this molecule as a building block for new materials and therapeutic agents. The synthesis of novel heterocycles from amino alcohols is a particularly promising area of research, as these structures are often associated with potent biological activity. thieme-connect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.